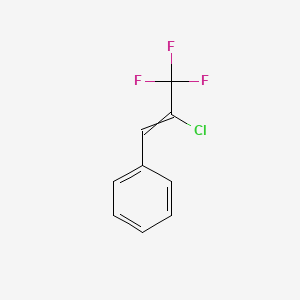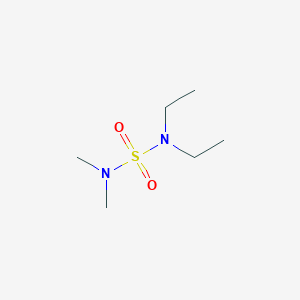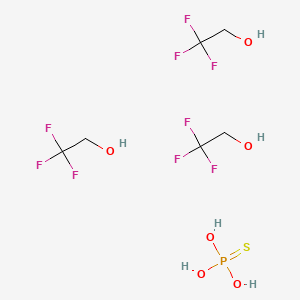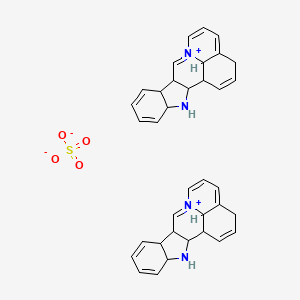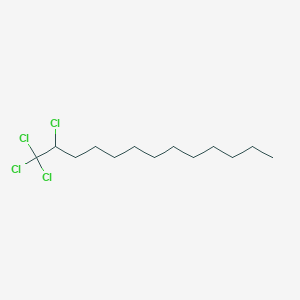
1,1,1,2-Tetrachlorotridecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1,2-Tetrachlorotridecane is a chlorinated hydrocarbon with the molecular formula C13H24Cl4 . It is a colorless liquid known for its use in various industrial applications due to its chemical stability and reactivity.
准备方法
The synthesis of 1,1,1,2-Tetrachlorotridecane typically involves the chlorination of tridecane. This process can be carried out using chlorine gas under controlled conditions to ensure selective chlorination at the desired positions. The reaction is usually conducted in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.
Industrial production methods often involve continuous flow reactors to maintain consistent reaction conditions and high yields. The chlorination reaction is exothermic, so temperature control is crucial to prevent side reactions and degradation of the product.
化学反应分析
1,1,1,2-Tetrachlorotridecane undergoes several types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.
Reduction Reactions: The compound can be reduced to form less chlorinated hydrocarbons using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of chlorinated carboxylic acids or ketones, depending on the oxidizing agent used.
Common reagents used in these reactions include sodium hydroxide for substitution, lithium aluminum hydride for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,1,1,2-Tetrachlorotridecane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various chlorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with chlorinated hydrocarbon backbones.
Industry: It is used in the production of specialty chemicals, solvents, and as an intermediate in the synthesis of other chlorinated compounds.
作用机制
The mechanism by which 1,1,1,2-Tetrachlorotridecane exerts its effects involves its interaction with molecular targets such as enzymes and cellular membranes. The compound’s chlorinated structure allows it to penetrate lipid bilayers and interact with membrane-bound proteins, potentially altering their function. Additionally, its reactivity with nucleophiles can lead to the modification of biomolecules, affecting cellular processes.
相似化合物的比较
1,1,1,2-Tetrachlorotridecane can be compared with other chlorinated hydrocarbons such as:
1,1,1-Trichloroethane: Used as a solvent and in the production of adhesives and coatings.
1,1,2,2-Tetrachloroethane: Known for its use as an industrial solvent and in the production of other chemicals.
1,1,2-Trichloroethane: Utilized as a solvent and an intermediate in chemical synthesis.
What sets this compound apart is its longer carbon chain and specific chlorination pattern, which confer unique chemical properties and reactivity compared to shorter-chain chlorinated hydrocarbons.
属性
CAS 编号 |
96621-01-1 |
|---|---|
分子式 |
C13H24Cl4 |
分子量 |
322.1 g/mol |
IUPAC 名称 |
1,1,1,2-tetrachlorotridecane |
InChI |
InChI=1S/C13H24Cl4/c1-2-3-4-5-6-7-8-9-10-11-12(14)13(15,16)17/h12H,2-11H2,1H3 |
InChI 键 |
XOIJLYXMAGJGRE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC(C(Cl)(Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


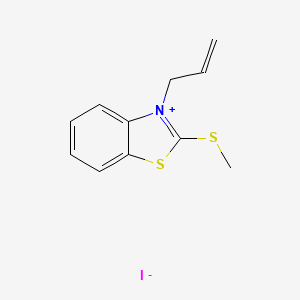
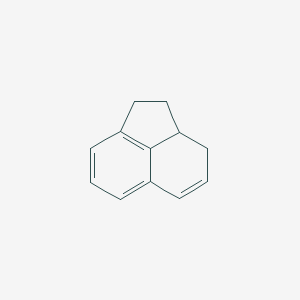
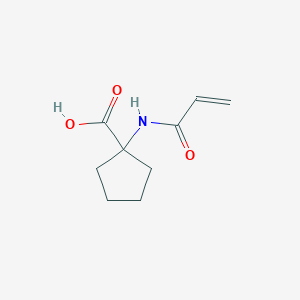
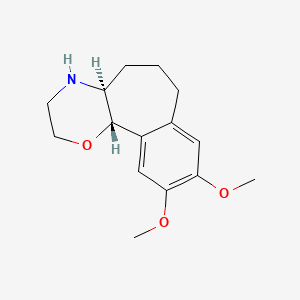
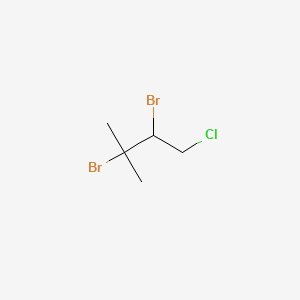
![2-[4-(Dimethylamino)phenyl]-4,7-diphenyl-1H-indene-1,3(2H)-dione](/img/structure/B14330157.png)
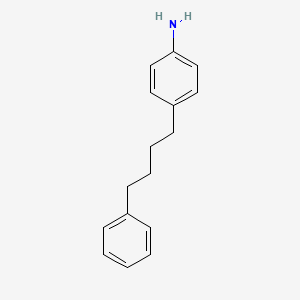
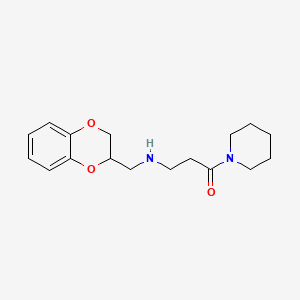
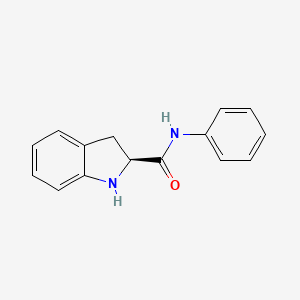
![3-(1,2-Dibromoethyl)-1-azabicyclo[2.2.2]octane](/img/structure/B14330180.png)
